Cas no 37795-91-8 (Hexanamide, N-(4-hydroxyphenyl)-)
37795-91-8 structure
Product Name:Hexanamide, N-(4-hydroxyphenyl)-
CAS No:37795-91-8
MF:C12H17NO2
MW:207.268883466721
CID:292338
PubChem ID:12541316
Update Time:2025-04-19
Hexanamide, N-(4-hydroxyphenyl)- Chemical and Physical Properties
Names and Identifiers
-
- Hexanamide, N-(4-hydroxyphenyl)-
- N-(4-hydroxyphenyl)hexanamide
- SCHEMBL10782872
- 37795-91-8
- DTXSID00501860
- CHEMBL4465206
-
- Inchi: 1S/C12H17NO2/c1-2-3-4-5-12(15)13-10-6-8-11(14)9-7-10/h6-9,14H,2-5H2,1H3,(H,13,15)
- InChI Key: XRBOURKECNOTLX-UHFFFAOYSA-N
- SMILES: O=C(CCCCC)NC1C=CC(=CC=1)O
Computed Properties
- Exact Mass: 207.12601
- Monoisotopic Mass: 207.125928785g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 5
- Complexity: 186
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 49.3Ų
Experimental Properties
- PSA: 49.33
Hexanamide, N-(4-hydroxyphenyl)- Related Literature
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
-
Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
-
Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
37795-91-8 (Hexanamide, N-(4-hydroxyphenyl)-) Related Products
- 103-99-1(Octadecanamide,N-(4-hydroxyphenyl)-)
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- 1693-37-4(4-Propionamidophenol)
- 101-91-7(N-(4-Hydroxyphenyl)butanamide)
- 723755-75-7(N-(4-Hydroxyphenyl)-3-methylbutanamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
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